1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one
Description
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted with a piperazine group at position 6 and an acetyl group at position 2. Its synthesis involves reacting piperazine with a precursor pyridine derivative under basic conditions (pH 9), yielding the product in 47% efficiency .
Properties
CAS No. |
868245-27-6 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-9(15)10-2-3-11(13-8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
GMXCNEVKXXJSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 3-chloropyridine with piperazine under specific conditions to form the piperazinylpyridine intermediate. This intermediate is then reacted with ethanone derivatives to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents on the pyridine or piperazine moieties. Key analogs include:
Pyridine-Based Piperazine Derivatives
- UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone]: Contains a trifluoromethylphenyl group on piperazine and a chlorophenyl-ethanone chain, demonstrating anti-Trypanosoma cruzi activity via CYP51 inhibition .
- BAY10000493 : Features a bromophenyl-imidazopyridine substituent on piperazine and inhibits K2P3.1 potassium channels by binding to the intracellular vestibule .
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one : Substituted with a trifluoromethyl group on pyridine, though its biological activity remains uncharacterized .
Piperazine-Linked Aromatic Ketones
- QD10 [1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one]: Incorporates a benzoylphenoxypropyl chain, acting as a dual-active histamine H3 receptor ligand with antioxidant properties .
- QD15 [(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one]: Chlorobenzoyl substitution enhances molecular weight (400.90 g/mol) and achieves 100% purity .
Pharmacological Activities
Physical and Chemical Properties
- Melting Points : Analogs like QD10 (148.4–151.4°C) and QD15 (123.9–126.7°C) exhibit distinct thermal stability profiles, suggesting substituent-dependent crystallinity .
Biological Activity
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one, a compound featuring a piperazine moiety linked to a pyridine ring, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is , with a molecular weight of approximately 174.24 g/mol. The structure consists of a piperazine ring attached to a pyridine ring with an ethanone functional group, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one exhibit various biological activities, including:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of piperazine derivatives. For instance, compounds with similar structures have shown activity against bacterial strains such as Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 µg/mL .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) cells. For example, one study reported submicromolar cytotoxicity against MCF7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway .
3. Antichlamydial Activity
Recent research has highlighted the antichlamydial properties of piperazine-based compounds. Modifications in the piperazine structure have been linked to enhanced selectivity and potency against Chlamydia species, indicating that similar modifications could be explored for 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one .
The mechanisms underlying the biological activities of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one can be attributed to:
1. Enzyme Inhibition
Compounds with similar structures often act as enzyme inhibitors, disrupting key metabolic pathways in pathogens or cancer cells. For instance, inhibition of the PI3K pathway leads to decreased cell survival and proliferation.
2. Interaction with Cellular Targets
The interaction with specific cellular proteins can trigger apoptosis or autophagy in cancer cells. This is particularly relevant in the context of compounds that induce DNA damage response mechanisms .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
